1-Allyl-5-(allylamino)tetrazole
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Overview
Description
1-Allyl-5-(allylamino)tetrazole is a synthetic organic compound with the molecular formula C₇H₁₁N₅. It belongs to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
The synthesis of 1-Allyl-5-(allylamino)tetrazole typically involves multicomponent reactions, such as the Knoevenagel condensation followed by 1,3-dipolar cycloaddition. One common method includes the reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst like nickel(II) oxide nanoparticles. This method is advantageous due to its short reaction times, high yields, and simple work-up procedures .
Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as metal oxides, is common to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
1-Allyl-5-(allylamino)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the allylamino group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include sodium azide, hydrogen peroxide, lithium aluminum hydride, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Allyl-5-(allylamino)tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and nitrogen-rich structure make it useful in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Tetrazole derivatives are explored for their potential as antibacterial, anti-inflammatory, and anticancer agents.
Industry: The compound is used in the production of high-energy materials, such as explosives and propellants, due to its high nitrogen content
Mechanism of Action
The mechanism of action of 1-Allyl-5-(allylamino)tetrazole involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
1-Allyl-5-(allylamino)tetrazole can be compared with other tetrazole derivatives, such as:
1-Substituted tetrazoles: These compounds have a single substituent on the tetrazole ring and are often used as bioisosteres for carboxylic acids in drug design.
2-Substituted tetrazoles: These derivatives have a substituent at the second position and are known for their stability and biological activity.
5-Substituted tetrazoles: These compounds, like this compound, have a substituent at the fifth position and are widely used in medicinal chemistry
The uniqueness of this compound lies in its dual allyl and allylamino substituents, which provide distinct chemical and biological properties compared to other tetrazole derivatives .
Properties
CAS No. |
66907-70-8 |
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Molecular Formula |
C7H11N5 |
Molecular Weight |
165.20 g/mol |
IUPAC Name |
N,1-bis(prop-2-enyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H11N5/c1-3-5-8-7-9-10-11-12(7)6-4-2/h3-4H,1-2,5-6H2,(H,8,9,11) |
InChI Key |
ATPGHYSNDLHXIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=NN1CC=C |
Origin of Product |
United States |
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